An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and the broader pharmacological context of the tetrahydroisoquinoline (THIQ) scaffold, this document serves as a vital resource for researchers, scientists, and professionals in the field.
Chemical Identity and Core Properties
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the salt form of the parent base, 5-methyl-1,2,3,4-tetrahydroisoquinoline. The core structure consists of a benzene ring fused to a saturated six-membered, nitrogen-containing ring, with a methyl group substitution at the 5-position of the aromatic ring. This substitution pattern influences the molecule's electronic properties and steric interactions, which in turn can modulate its reactivity and biological activity.
While specific, experimentally determined physical properties for this exact compound are not widely published, we can infer certain characteristics based on the general properties of tetrahydroisoquinolines and related compounds. The hydrochloride salt form is expected to be a crystalline solid with higher water solubility compared to its free base.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | N/A |
| CAS Number | 41565-80-4 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClN | [1][2] |
| Molecular Weight | 183.68 g/mol | [1] |
| Parent Base CAS | 123593-99-7 | [3] |
| Parent Base Formula | C₁₀H₁₃N | [3] |
| Parent Base Mol. Wt. | 147.22 g/mol | [3] |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | 2-8°C, dry, away from light | [2][4] |
Synthesis of the Tetrahydroisoquinoline Core
The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic chemistry, with two primary named reactions being the most prevalent: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[5][6]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[7][8] The presence of electron-donating groups on the aromatic ring facilitates this cyclization.[8]
For the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, the likely starting materials would be 2-(2-methylphenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
Figure 1: Generalized Pictet-Spengler synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol (General, adapted from Pictet-Spengler principles):
-
Reaction Setup: To a solution of 2-(2-methylphenyl)ethanamine in a suitable solvent (e.g., toluene or a protic solvent), add an aqueous solution of formaldehyde.
-
Acid Catalysis: Acidify the reaction mixture with a strong acid, such as hydrochloric acid or trifluoroacetic acid.[7]
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core, typically proceeding through a 3,4-dihydroisoquinoline intermediate.[5][9] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][10] The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline via this method would begin with the acylation of 2-(2-methylphenyl)ethanamine (for example, with acetyl chloride to form the N-acetyl derivative), followed by cyclization and reduction.
Figure 2: Generalized Bischler-Napieralski route to 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol (General, adapted from Bischler-Napieralski principles):
-
Amide Formation: React 2-(2-methylphenyl)ethanamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding amide.
-
Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene or acetonitrile) and add a dehydrating agent like phosphorus oxychloride. Reflux the mixture until the reaction is complete (monitored by TLC).[10]
-
Workup of Dihydroisoquinoline: Carefully quench the reaction mixture with ice and basify it. Extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.
-
Reduction: Dissolve the crude dihydroisoquinoline in a protic solvent like methanol or ethanol and add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.
-
Final Workup and Purification: After the reduction is complete, remove the solvent, add water, and extract the final product. Purify the crude product by column chromatography.
-
Salt Formation: Form the hydrochloride salt as described in the Pictet-Spengler protocol.
Chemical Reactivity
The chemical reactivity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline is primarily dictated by the secondary amine and the electron-rich aromatic ring.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. These reactions are fundamental for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.[11]
-
Electrophilic Aromatic Substitution: The aromatic ring is activated by the alkyl group and the fused dihydro-pyrrole ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methyl group and the annulated ring.
-
Oxidation: The tetrahydroisoquinoline ring can be oxidized. For instance, oxidation at the C1 position can lead to the formation of an iminium ion intermediate, which can then react with nucleophiles.[12]
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| -CH₃ | ~2.2-2.4 (s, 3H) | ~18-20 | Aromatic methyl singlet. |
| C1-H₂ | ~4.0-4.2 (s, 2H) | ~45-50 | Methylene group adjacent to nitrogen. |
| C3-H₂ | ~3.0-3.3 (t, 2H) | ~40-45 | Methylene group adjacent to nitrogen. |
| C4-H₂ | ~2.7-2.9 (t, 2H) | ~25-30 | Benzylic methylene group. |
| NH | Broad singlet | N/A | Chemical shift and visibility can vary. |
| Aromatic-H | ~6.8-7.2 (m, 3H) | ~125-140 | Complex multiplet for the three aromatic protons. |
| Aromatic-C | N/A | ~125-140 | Multiple signals for the aromatic carbons. |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The hydrochloride salt form may cause shifts in the signals of protons near the nitrogen atom.
Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z = 147.
Pharmacological Relevance and Potential Applications
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily of interest as a building block in the synthesis of more complex, biologically active molecules.[4] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities.[6][16]
-
Central Nervous System (CNS) Activity: The structural similarity of tetrahydroisoquinolines to endogenous neurochemicals has led to their investigation for various CNS targets. They have been explored as dopamine D₂ receptor antagonists, NMDA receptor antagonists, and monoamine oxidase (MAO) inhibitors.[4][17] The potential of this compound as a neuroprotective agent has also been noted.[4]
-
Anticancer and Antimicrobial Agents: The THIQ nucleus is a component of several antitumor antibiotics.[6] Synthetic derivatives are being investigated for their potential as anticancer and antimicrobial agents.[15][16]
-
Other Therapeutic Areas: Substituted tetrahydroisoquinolines have shown promise as β₂-adrenergic agonists for bronchodilation and as inhibitors of enzymes like aldosterone synthase for cardiovascular applications.[17]
The specific biological profile of 5-Methyl-1,2,3,4-tetrahydroisoquinoline itself is not well-documented in the available literature. Its primary role is as an intermediate for the synthesis of novel compounds that can be screened for various biological activities.[4]
Safety and Handling
As with any chemical, 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Pictet-Spengler and Bischler-Napieralski reactions. While detailed physicochemical and pharmacological data for this specific compound are sparse in the public domain, its structural relationship to a wide range of biologically active molecules underscores its importance for further research and drug discovery efforts. This guide provides a foundational understanding for scientists working with this and related compounds.
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